![molecular formula C13H20NO5P B13442889 O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phosphinyl group attached to the L-tyrosine amino acid, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method includes the use of methyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinylating agent. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification of the product is achieved through techniques like crystallization or chromatography to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonates
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine involves its interaction with specific molecular targets. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- O-[Methyl(1-methylethoxy)phosphinyl]-D-tyrosine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-phenylalanine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-serine
Uniqueness
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is unique due to its specific phosphinyl group attached to the L-tyrosine amino acid. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form covalent bonds with proteins and affect cellular pathways makes it a valuable compound in various research fields.
特性
分子式 |
C13H20NO5P |
|---|---|
分子量 |
301.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[methyl(propan-2-yloxy)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H20NO5P/c1-9(2)18-20(3,17)19-11-6-4-10(5-7-11)8-12(14)13(15)16/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-,20?/m0/s1 |
InChIキー |
FLDDXZZMLYFZHL-SVZXGPMESA-N |
異性体SMILES |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
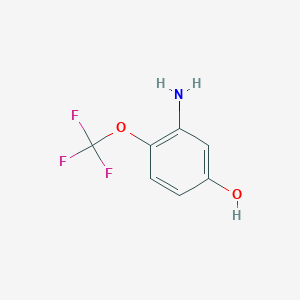
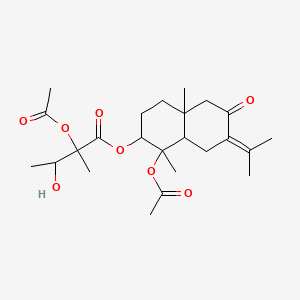
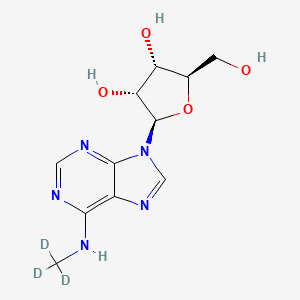
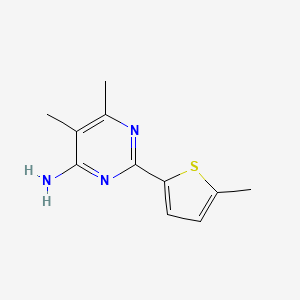
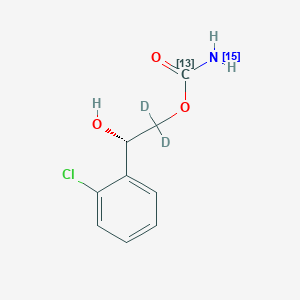
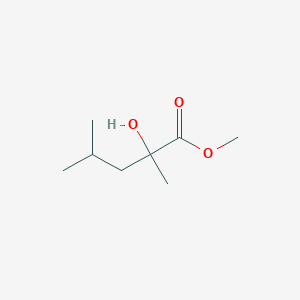
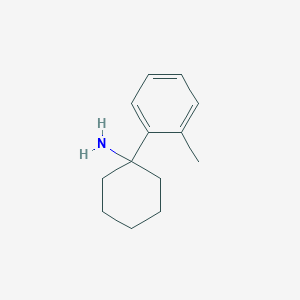
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)

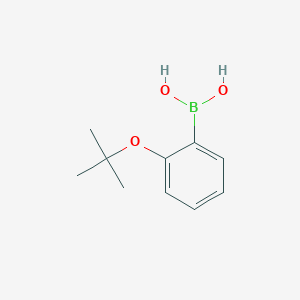
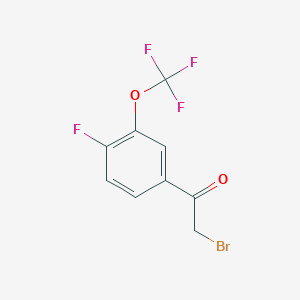
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)

